![molecular formula C14H10ClFN2O4 B2635004 1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1524717-52-9](/img/structure/B2635004.png)
1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and formula. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a carboxylic acid group (COOH), an amide group (CONH2), and a fluorophenyl group (C6H4F). The exact 3D structure would need to be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, the amide group could undergo hydrolysis, and the fluorophenyl group could be involved in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid and amide groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .
Scientific Research Applications
Synthesis and Biological Activity
Anticancer Applications : Research on compounds structurally related to the specified chemical has shown significant applications in the development of anticancer drugs. For instance, derivatives like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid have been identified as important intermediates for biologically active anticancer drugs. The efficient synthesis of these compounds underscores their potential in drug development processes (Zhang et al., 2019).
Kinase Inhibition for Cancer Treatment : Another study highlights the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound that inhibits the Met kinase superfamily. This inhibition is crucial for treating cancer, indicating the compound's therapeutic potential (Schroeder et al., 2009).
Chemical Synthesis and Characterization
Diversity-Oriented Synthesis : The versatility of the dihydropyridine core is further exemplified by research into diversity-oriented synthesis strategies. For example, a study on the synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides demonstrates a method to create a library of compounds with potential applications in drug discovery and material science (Baškovč et al., 2012).
Antibacterial Activity : The structural framework of the specified chemical also lends itself to modifications yielding compounds with significant antibacterial properties. A notable example includes the synthesis of novel quinolones with substituted dicarboxylic acid groups, exhibiting promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Kumar et al., 2014).
Material Science and Non-Linear Optical Properties
Computational Studies and NLO Properties : Compounds related to the specified chemical have been synthesized and analyzed for their non-linear optical (NLO) properties, demonstrating potential applications in material science. Computational and experimental studies provide insights into the molecular structure and NLO behavior, underscoring the utility of these compounds in developing advanced materials with specialized optical properties (Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c15-10-5-9(16)2-3-11(10)17-12(19)7-18-6-8(14(21)22)1-4-13(18)20/h1-6H,7H2,(H,17,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWACJSUIAVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
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